5-Oxaspiro[3.4]octane-2-carbaldehyde 5-Oxaspiro[3.4]octane-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18030305
InChI: InChI=1S/C8H12O2/c9-6-7-4-8(5-7)2-1-3-10-8/h6-7H,1-5H2
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

5-Oxaspiro[3.4]octane-2-carbaldehyde

CAS No.:

Cat. No.: VC18030305

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

5-Oxaspiro[3.4]octane-2-carbaldehyde -

Specification

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 5-oxaspiro[3.4]octane-2-carbaldehyde
Standard InChI InChI=1S/C8H12O2/c9-6-7-4-8(5-7)2-1-3-10-8/h6-7H,1-5H2
Standard InChI Key VWJQCGJAULQIFY-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC(C2)C=O)OC1

Introduction

5-Oxaspiro[3.4]octane-2-carbaldehyde is a complex organic compound featuring a unique spiro structure, which includes a fused ring system containing an oxygen atom. This compound is of significant interest in organic synthesis and biochemical research due to its potential applications in synthesizing more complex molecules for biological studies.

Synthesis Methods

The synthesis of 5-Oxaspiro[3.4]octane-2-carbaldehyde can be accomplished through several chemical methods. These methods typically involve the formation of the spiro ring system followed by the introduction of the aldehyde group. The specific conditions for these reactions, such as temperature, solvent choice, and catalysts, play critical roles in the efficiency of the synthesis.

Biological and Pharmacological Activities

While specific biological activities of 5-Oxaspiro[3.4]octane-2-carbaldehyde have not been extensively documented, compounds with similar spiro structures have shown potential in pharmacological contexts. For instance, related compounds have been investigated for their anti-inflammatory, analgesic, and neuroprotective effects. These properties suggest that 5-Oxaspiro[3.4]octane-2-carbaldehyde could also have applications in treating neurological disorders.

Applications in Research

5-Oxaspiro[3.4]octane-2-carbaldehyde serves as a valuable building block in synthesizing more complex molecules for biological studies. Its unique structure makes it an interesting subject for ongoing research in both academic and industrial settings. Interaction studies involving this compound focus on its binding affinity with various biological targets, which are essential for understanding its mechanism of action and potential therapeutic applications.

Related Compounds and Structural Diversity

Several compounds share structural similarities with 5-Oxaspiro[3.4]octane-2-carbaldehyde, highlighting the diversity within the spiro compound class. These include:

Compound NameMolecular FormulaUnique Features
5-Oxaspiro[3.4]octane-2-carboxylic acidC₈H₁₂O₃Contains a carboxylic acid group; potential pharmacological activities
5-Aza-spiro[3.4]octane-2-carboxylic acidC₈H₁₄ClN₁O₂Contains nitrogen; potential pharmacological activities
7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acidC₁₁H₂₀N₂O₃Amino group enhances biological activity

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